4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline
Overview
Description
4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline is a useful research compound. Its molecular formula is C18H18BrN3 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 355.06841 g/mol and the complexity rating of the compound is 390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Catalysis
The compound 4-[1-(2-bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-N,N-dimethylaniline and its derivatives have been explored in the context of synthetic organic chemistry, particularly in the synthesis of complex molecules. Research has highlighted its utility in forming (Benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes, which are active catalysts for the ring-opening polymerisation of ϵ-caprolactone. This process is significant for creating polymers with potential applications in various industries, following a coordination–insertion pathway and demonstrating first-order kinetics with respect to the monomer (Attandoh, Ojwach, & Munro, 2014)[https://consensus.app/papers/benzimidazolylmethylamine-znii-cuii-carboxylate-attandoh/27124990e8dd59329a54912099eb6164/?utm_source=chatgpt].
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for the purpose of evaluating their antimicrobial activities. The methodology involves Sonogashira reactions of the compound with various terminal alkynes, leading to novel structures that were tested for antimicrobial properties. This research is crucial for the development of new antimicrobial agents, addressing the ongoing challenge of antibiotic resistance (Soodamani, Patel, Nayakanti, & Josyula, 2015)[https://consensus.app/papers/synthesis-novel-2‐5‐indolyl‐1h‐benzimidazole-soodamani/f2b328ac839c5b06b2ebd9062e1fe9aa/?utm_source=chatgpt].
Photochemical Properties
Furthermore, derivatives of this compound have been investigated for their photochemical properties, specifically in the synthesis of N-fused benzimidazole-4,7-diones. These compounds are of interest due to their potential applications in photodynamic therapy for cancer treatment, highlighting the importance of the compound's derivatives in developing novel therapeutic approaches (Dao, Ho, & Cho, 2018)[https://consensus.app/papers/synthesis-nfused-benzimidazole47diones-sequential-dao/e03476b470105f6ba65b55f5220667f9/?utm_source=chatgpt].
Properties
IUPAC Name |
4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3/c1-13(19)12-22-17-7-5-4-6-16(17)20-18(22)14-8-10-15(11-9-14)21(2)3/h4-11H,1,12H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAFZWBPSOOJPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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